molecular formula C7H9N3O3S B2500626 Ethyl 2-(thiadiazole-4-carbonylamino)acetate CAS No. 1464819-62-2

Ethyl 2-(thiadiazole-4-carbonylamino)acetate

Cat. No.: B2500626
CAS No.: 1464819-62-2
M. Wt: 215.23
InChI Key: ZORMLTNDPWCJFR-UHFFFAOYSA-N
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Description

Ethyl 2-(thiadiazole-4-carbonylamino)acetate is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(thiadiazole-4-carbonylamino)acetate typically involves the reaction of ethyl bromoacetate with thiourea in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction is usually carried out in ethanol under reflux conditions for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(thiadiazole-4-carbonylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(thiadiazole-4-carbonylamino)acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 2-(thiadiazole-4-carbonylamino)acetate can be compared with other similar compounds, such as:

    Thiazoles: These compounds also contain sulfur and nitrogen atoms and have similar biological activities.

    Imidazoles: Another class of heterocyclic compounds with nitrogen atoms, known for their antifungal properties.

    Oxazoles: Heterocyclic compounds containing oxygen and nitrogen atoms, used in various medicinal applications.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its potential for diverse applications in scientific research .

Properties

IUPAC Name

ethyl 2-(thiadiazole-4-carbonylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c1-2-13-6(11)3-8-7(12)5-4-14-10-9-5/h4H,2-3H2,1H3,(H,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORMLTNDPWCJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CSN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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